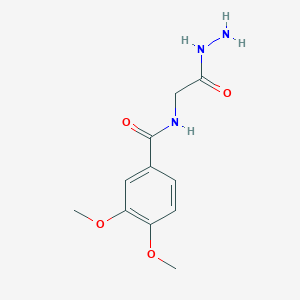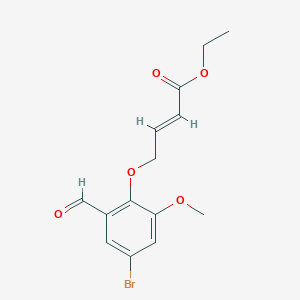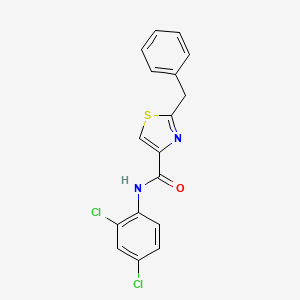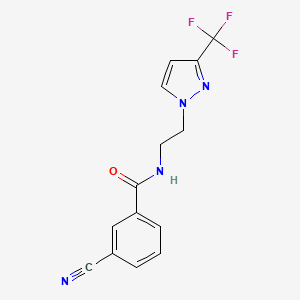
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C28H33N5O and its molecular weight is 455.606. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of oligothiophenes bearing stable radicals have been reported, demonstrating the potential of pyridazinone compounds in the development of new materials with specific electronic properties. These compounds exhibit stability in air and organic solvents, with their electronic properties ascertained through molecular orbital calculations and spin densities (Chahma, Arteca, & Riopel, 2021).
Chemical Structure Analysis
- Research on mononuclear ReI complexes derived from pyrroline-pyrazolyl-pyridazine highlights the intricate structures these compounds can form, providing insights into their potential applications in catalysis and material science (Saldías et al., 2020).
Antimicrobial and Antimycobacterial Activity
- Novel syntheses involving pyridazinone and related derivatives have been explored for their potential in producing compounds with antimicrobial and antimycobacterial activities. These syntheses involve various chemical reactions, yielding compounds that have been evaluated for their biological activities (Gaby et al., 2003).
Antioxidant Potency
- The synthesis of molecules like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one demonstrates the potential for generating compounds with antioxidant capabilities. Such research indicates the versatility of pyridazinone derivatives in creating pharmacologically relevant molecules (Dineshkumar & Parthiban, 2022).
Molecular Interaction Studies
- Studies on molecular interactions, such as the antagonist activity of specific piperidinyl methanone derivatives on cannabinoid receptors, reveal the utility of these compounds in exploring receptor-ligand dynamics and developing novel therapeutics (Shim et al., 2002).
Antinociceptive Agents
- Research into [(3-chlorophenyl)piperazinylpropyl]pyridazinones and their analogs as antinociceptive agents underscores the potential of pyridazinone derivatives in the development of new pain management solutions (Giovannoni et al., 2003).
properties
IUPAC Name |
[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O/c1-21-10-11-23(19-22(21)2)26-12-13-27(30-29-26)33-14-6-7-24(20-33)28(34)32-17-15-31(16-18-32)25-8-4-3-5-9-25/h3-5,8-13,19,24H,6-7,14-18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXQCTSAFXYDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2885240.png)
![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)
![1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2885243.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2885244.png)


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2885248.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride](/img/structure/B2885249.png)


![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)
